tert-Butyl(2-chloro-4-methylphenyl)difluorosilane

Description

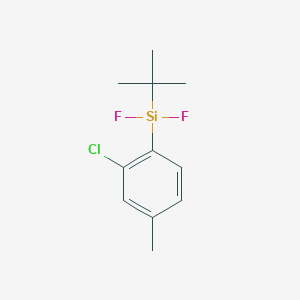

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane is an organosilicon compound characterized by a central silicon atom bonded to a tert-butyl group, a 2-chloro-4-methylphenyl substituent, and two fluorine atoms. Its molecular structure combines steric bulk (from the tert-butyl group) with electron-withdrawing (chloro, fluorine) and electron-donating (methyl) substituents on the aromatic ring. This unique configuration influences its reactivity, stability, and applications in organic synthesis, particularly as a protecting group or precursor in catalytic systems. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, comparisons with structurally related silanes (e.g., tert-butyl-dimethylsilanes, fluorophenylsilanes) allow extrapolation of its properties.

Properties

CAS No. |

647842-32-8 |

|---|---|

Molecular Formula |

C11H15ClF2Si |

Molecular Weight |

248.77 g/mol |

IUPAC Name |

tert-butyl-(2-chloro-4-methylphenyl)-difluorosilane |

InChI |

InChI=1S/C11H15ClF2Si/c1-8-5-6-10(9(12)7-8)15(13,14)11(2,3)4/h5-7H,1-4H3 |

InChI Key |

WIUQUHCSHHXREF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[Si](C(C)(C)C)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2-chloro-4-methylphenyl)difluorosilane typically involves the reaction of tert-butyl(2-chloro-4-methylphenyl)silane with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding silanol and hydrogen fluoride.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous acids.

Oxidation and Reduction: Specific oxidizing or reducing agents can be used, depending on the desired transformation.

Major Products Formed

Substitution Reactions: Products include tert-butyl(2-amino-4-methylphenyl)difluorosilane, tert-butyl(2-alkoxy-4-methylphenyl)difluorosilane, etc.

Hydrolysis: The major products are tert-butyl(2-chloro-4-methylphenyl)silanol and hydrogen fluoride.

Scientific Research Applications

Synthetic Applications

1.1 Organic Synthesis

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane serves as a versatile reagent in organic synthesis, particularly in the functionalization of aromatic compounds. Its difluorosilane group allows for selective fluorination reactions, which can enhance the properties of the resulting compounds. For instance, the introduction of fluorine atoms can significantly alter the lipophilicity and metabolic stability of organic molecules, making them more suitable for pharmaceutical applications .

1.2 Cross-Coupling Reactions

This compound can be utilized in cross-coupling reactions, where it acts as a coupling partner with various organometallic reagents. The presence of the difluorosilane moiety facilitates the formation of stable intermediates that can lead to complex molecular architectures. Research has shown that using this compound in palladium-catalyzed cross-coupling reactions yields high efficiency and selectivity .

Medicinal Chemistry

2.1 Drug Development

In medicinal chemistry, this compound is explored for its potential to modify drug candidates. The incorporation of fluorinated groups is known to improve the pharmacokinetic properties of drugs by enhancing their metabolic stability and bioavailability. Studies indicate that compounds derived from this silane exhibit promising bioactive profiles, making them candidates for further development as therapeutic agents .

2.2 Bioactivity Studies

Recent investigations have focused on the bioactivity of derivatives synthesized from this compound. For example, modifications of this compound have been tested against various biological targets, demonstrating significant activity against certain cancer cell lines and bacterial strains. These findings suggest that fluorinated silanes could play a crucial role in developing new antimicrobial and anticancer therapies .

Materials Science

3.1 Coatings and Polymers

The incorporation of this compound into polymer matrices has been investigated for its potential to enhance material properties such as thermal stability and chemical resistance. Silanes are known to improve adhesion between organic and inorganic materials, leading to more durable coatings and composites .

3.2 Nanomaterials

In nanotechnology, this compound can be used as a precursor for synthesizing silicon-based nanomaterials. Its unique structure allows for the controlled growth of silicon nanostructures, which can be tailored for specific applications in electronics and photonics .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl(2-chloro-4-methylphenyl)difluorosilane involves its ability to undergo various chemical transformations. The presence of the difluorosilyl group allows for unique reactivity patterns, such as the formation of strong Si-F bonds. These bonds can influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: NMR Chemical Shift Comparison (Estimated)

Biological Activity

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane is a silane compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented as follows:

- Chemical Formula : C11H14ClF2Si

- Molecular Weight : 252.77 g/mol

The presence of the tert-butyl group contributes to its lipophilicity, while the difluorosilane moiety may influence its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated aromatic compounds with difluorosilanes. A common method includes:

- Starting Materials : 2-chloro-4-methylphenol and tert-butanol.

- Reagents : Difluorosilane, typically in the presence of a catalyst.

- Reaction Conditions : The reaction is carried out under controlled temperatures to facilitate the formation of the desired silane.

Biological Activity

The biological activity of this compound is primarily evaluated through its interactions with various biological systems, including:

- Antimicrobial Activity :

- Cytotoxicity :

- Enzyme Inhibition :

Case Studies

Several case studies have investigated the biological implications of silane compounds similar to this compound:

- Study on Antimicrobial Properties :

- Cytotoxicity Assessment :

- Mechanism Exploration :

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | C11H14ClF2Si |

| Molecular Weight | 252.77 g/mol |

| Antimicrobial Activity | Effective against specific bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Alters metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.